molecular formula C16H21N3O3 B1359735 Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate CAS No. 72349-01-0

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

Cat. No. B1359735
CAS RN: 72349-01-0
M. Wt: 303.36 g/mol
InChI Key: FLMRUBYTEPLEJH-UHFFFAOYSA-N
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Description

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (BOPC) is a synthetic compound that has many applications in scientific research. BOPC is a white crystalline powder that is soluble in both water and organic solvents. It has a molecular weight of 310.4 g/mol and a melting point of 168-171°C. BOPC has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate: A Comprehensive Analysis

Pharmacological Synthesis: This compound is used as a building block in the synthesis of various medicinal compounds. For instance, it has been utilized in the creation of spirocyclic furopyridines, which are ligands sensitive to haloperidol, a drug used for treating psychiatric disorders .

Antileukemic Activity: A derivative of this compound has shown promising results in anti-leukemic activity, particularly against human leukemic cell lines like K562 and HL60, indicating its potential in cancer therapy .

Selectivity Index in Immunology: In immunological research, the selectivity index (IS) is a crucial measure. This compound has been involved in studies defining the IS as the ratio of IC50 value on T-lymphocytes to various leukemia cell lines, which is significant for therapeutic applications .

Chemical Properties and Uses: While specific details on additional applications are limited, the compound’s chemical properties suggest its utility in a wide range of chemical syntheses and pharmaceutical research. It serves as a versatile heterocyclic building block for creating complex molecules with potential therapeutic effects .

properties

IUPAC Name

benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-15-17-8-11-19(15)14-6-9-18(10-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMRUBYTEPLEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNC2=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634395
Record name Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

CAS RN

72349-01-0
Record name Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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